2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The compound 2-(2-(Benzo[d]dioxol-5-ylcarbamoyl)phenyl)acetic acid is systematically identified by its IUPAC name. Its chemical structure consists of a central phenyl ring substituted with a carbamoyl group linked to a benzo[d]dioxole moiety and an acetic acid side chain. Key identifiers include:
- CAS Registry Number : 811841-53-9
- PubChem CID : 2756582
- InChI :
1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) - SMILES :
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O
The molecular formula is C₁₆H₁₃NO₅ , with a molecular weight of 299.28 g/mol . The compound features a benzodioxole ring system (a fused benzene and 1,3-dioxole structure) and a carbamoyl-phenyl-acetic acid backbone.
Crystallographic Data and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound are not explicitly reported in the literature, insights into its conformational preferences can be inferred from structurally related benzodioxole derivatives. For example, studies on benzo[d]dioxol-5-yl derivatives reveal:
- Non-planar arrangement : Benzodioxole rings often adopt puckered conformations due to steric and electronic interactions. In related compounds (e.g., 3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one), the 1,3-benzodioxole moiety exhibits a dihedral angle of ~53.5° between its aromatic and dioxole planes.
- Intramolecular hydrogen bonding : The carbamoyl group (–NH–CO–) may form hydrogen bonds with adjacent atoms, stabilizing specific conformations.
A comparison of key conformational parameters for related compounds is presented in Table 1.
Electronic Structure and Molecular Orbital Configuration
The electronic properties of this compound are influenced by its conjugated π-system and substituents. Key findings from computational studies on benzodioxole derivatives include:
- HOMO-LUMO Energy Gap :
- HOMO (Highest Occupied Molecular Orbital) : Dominated by π-electrons from the benzodioxole and phenyl rings.
- LUMO (Lowest Unoccupied Molecular Orbital) : Localized on the carbamoyl group, enabling nucleophilic attack.
- Energy Gap : For analogous benzodioxole derivatives, DFT calculations (B3LYP/6-311++G**) yield gaps of ~3.5–5.0 eV, depending on substituents.
Comparative Analysis with Related Benzodioxole Derivatives
The chemical behavior of 2-(2-(Benzo[d]dioxol-5-ylcarbamoyl)phenyl)acetic acid can be contextualized through comparison with structurally similar compounds. Table 2 highlights key differences in substituents, stability, and reactivity.
Stability and Reactivity
- Thermal Stability : Benzodioxole derivatives are generally stable at moderate temperatures but decompose above 200°C. The acetic acid group in the target compound may reduce thermal stability due to carboxylic acid deprotonation.
- Electrophilic Reactivity : The carbamoyl group activates the adjacent phenyl ring toward electrophilic substitution, particularly at the para-position relative to the carbamoyl group.
Electronic Effects of Substituents
- Carbamoyl Group : Introduces resonance and inductive effects, enhancing electron withdrawal from the benzodioxole ring. This contrasts with electron-donating groups (e.g., methyl), which stabilize the ring through hyperconjugation.
- Acetic Acid Side Chain : Contributes to solubility in polar solvents and potential for salt formation, unlike hydrophobic derivatives (e.g., 5-methyl-1,3-benzodioxole).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBSKKJQUAQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with aniline derivatives in the presence of coupling agents such as EDCI and DMAP . The reaction is carried out in a solvent like dichloromethane under an argon atmosphere to prevent oxidation . The process can be summarized as follows:
- Dissolution of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid in dichloromethane.
- Addition of EDCI and DMAP to the solution.
- Introduction of aniline derivatives to the reaction mixture.
- Stirring the mixture under an argon atmosphere until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. For example, its antidiabetic activity is attributed to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of starch into glucose, thereby reducing blood sugar levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on structural motifs, physicochemical properties, and biological activities. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzodioxole Derivatives
Key Observations:
Structural Variations :
- The target compound distinguishes itself through the carbamoyl linkage between the benzodioxole and phenylacetic acid moieties, unlike simpler analogs like 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, where the benzodioxole is directly attached .
- Compared to benzilic acid (2-hydroxy-2,2-diphenylacetic acid), the target lacks hydroxyl and diphenyl groups but retains the acetic acid functionality, which may influence solubility and binding interactions .
Synthetic Utility: Derivatives like the Boc-protected amino acid () highlight the versatility of benzodioxole-acetic acid hybrids in drug discovery, whereas the target compound’s carbamoyl group may offer stability against metabolic degradation .
Research Findings and Computational Insights
- Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP functional) have been critical in modeling the electronic structure and thermochemical properties of similar compounds, aiding in predicting reactivity and stability .
- Biological Screening : While emphasizes α-amylase inhibition for benzodioxole derivatives, the carbamoyl-phenylacetic acid structure in the target compound warrants further experimental validation to quantify its efficacy .
Biological Activity
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and diabetes research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzodioxole derivatives, characterized by a unique structural motif that contributes to its biological activity. The synthesis typically involves:
- Starting Materials : 2-(benzo[d][1,3]dioxol-5-yl)acetic acid and aniline derivatives.
- Reagents : Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
- Procedure : The reaction is carried out in dichloromethane under an argon atmosphere until completion.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antidiabetic Activity : The compound has shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies report IC50 values ranging from 0.68 to 0.85 µM, indicating potent activity against this target .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notably, some derivatives have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer properties .
Biological Activity Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| α-Amylase Inhibition | Enzyme involved in digestion | 0.68 - 0.85 µM | |
| Cytotoxicity | HepG2 | 2.38 µM | |
| Cytotoxicity | HCT116 | 1.54 µM | |
| Cytotoxicity | MCF-7 | 4.52 µM |
Case Studies and Research Findings
- Anticancer Mechanisms : A study investigating new thiourea derivatives containing benzo[d][1,3]dioxole moieties revealed that these compounds exhibit significant antitumor activity through mechanisms such as:
- In Vivo Studies : In a streptozotocin-induced diabetic mouse model, the compound demonstrated efficacy in lowering blood glucose levels significantly compared to controls, highlighting its potential as an antidiabetic agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(benzo[d][1,3]dioxol-5-yl)acetic acid | Single benzodioxole moiety | Moderate α-amylase inhibition |
| Methyl 2-(benzo[d][1,3]dioxol-5-yl)acetate | Methyl ester derivative | Lower cytotoxicity |
| Benzo[d][1,3]dioxole-5-carboxylic acid | Carboxylic acid without carbamoyl group | Limited therapeutic applications |
Q & A
How can 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid be synthesized, and what analytical methods are critical for structural validation?
Methodological Answer:
The synthesis typically involves forming an amide bond between 1,3-benzodioxol-5-amine and a suitably activated phenylacetic acid derivative (e.g., acyl chloride or mixed anhydride). Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
For structural validation:
- NMR : The benzodioxole methylenedioxy group protons appear as a singlet near 5.90–6.00 ppm, while the amide NH proton resonates at ~8.50–9.50 ppm.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, analogous structures show dihedral angles between aromatic rings (e.g., 84.33° in tetrazole derivatives), confirmed via hydrogen bonding and π-π interactions .
How can crystallographic data inconsistencies (e.g., space group ambiguity or poor refinement metrics) be resolved for this compound?
Methodological Answer:
- Space group validation : Use Mercury’s symmetry analysis tools to compare possible space groups (e.g., P1 vs. P21/c) by assessing systematic absences and R-factor convergence .
- Refinement strategies : Apply restraints for disordered regions (e.g., flexible benzodioxole groups) and incorporate hydrogen-bonding constraints from IR or NMR data. SHELXL’s TWIN and BASF commands can address twinning issues .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate H-bond networks using CCDC Mercury’s interaction diagrams .
What spectroscopic signatures distinguish the key functional groups of this compound, and how can ambiguous peaks be resolved?
Methodological Answer:
- NMR :
- Benzodioxole group : A singlet integrating for two protons at ~5.95 ppm (O–CH2–O).
- Amide proton : A broad peak at ~9.0 ppm (exchange with D2O confirms NH presence).
- Carboxylic acid : Disappears upon deuteration, but the adjacent CH2 group appears as a singlet near 3.50 ppm.
- IR : Strong absorbance at ~1680 cm⁻¹ (amide C=O) and a broad band ~2500–3300 cm⁻¹ (carboxylic acid O–H).
- Ambiguity resolution : Use 2D NMR (HSQC, HMBC) to correlate NH with adjacent carbonyl and aromatic protons.
How can researchers design experiments to investigate this compound’s interaction with biological targets like PPARγ?
Methodological Answer:
- Virtual screening : Dock the compound into PPARγ’s ligand-binding domain (e.g., using AutoDock Vina) to predict binding modes and affinity. Compare with known PPARγ ligands (e.g., rosiglitazone) .
- In vitro assays :
- Structural validation : Co-crystallize the compound with PPARγ and solve the structure via X-ray diffraction (SHELX suite) .
What are the potential metabolic pathways of this compound, and how can its degradation products be characterized?
Methodological Answer:
- Predicted pathways :
- Characterization :
How can contradictory biological activity data (e.g., cell-type-specific effects) be systematically addressed?
Methodological Answer:
- Dose-response profiling : Perform IC50/EC50 assays across multiple cell lines (e.g., HEK293, HepG2) to identify concentration-dependent effects.
- Target validation :
- Data reconciliation : Use multi-omics (proteomics/transcriptomics) to identify off-target pathways contributing to variability.
What computational methods are recommended to model this compound’s physicochemical properties?
Methodological Answer:
- LogP/Solubility : Predict via ChemAxon or ACD/Labs using fragment-based contributions (e.g., benzodioxole’s hydrophobicity vs. carboxylic acid’s polarity) .
- pKa estimation : Use MarvinSketch to calculate the carboxylic acid’s pKa (~2.5–3.5) and amide NH (~10–12).
- Molecular dynamics : Simulate membrane permeability with GROMACS, incorporating lipid bilayer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
